クロリソンダミン二ヨウ化物

概要

説明

クロリソンダミン二ヨウ化物は、強力なニコチン性アセチルコリン受容体拮抗薬であり、神経節遮断薬です。 ニコチンのいくつかの中枢作用を強力かつ持続的に、薬理学的に選択的に拮抗することが知られています 。 この化合物は、分子式C₁₄H₂₀Cl₄I₂N₂、分子量611.94 g/molです .

2. 製法

合成経路と反応条件: クロリソンダミン二ヨウ化物は、適切な溶媒中でクロリソンダミンをヨウ素と反応させることで合成できます。 反応には通常、クロロホルムやアセトンなどの有機溶媒が用いられます 。 反応条件には、二ヨウ化物塩の完全な生成を確保するために、温度とpHを制御することが含まれます。

工業的製造方法: 工業的環境では、クロリソンダミン二ヨウ化物の製造は、自動反応器を使用した大規模合成で行われます。 このプロセスには、高収率と高純度を実現するために、温度、圧力、溶媒組成などの反応パラメータを正確に制御することが含まれます。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

3. 化学反応解析

反応の種類: クロリソンダミン二ヨウ化物は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 対応するアミン誘導体に還元することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物: これらの反応から生成される主な生成物には、さまざまな薬理学的特性を持つクロリソンダミンの誘導体が含まれます .

4. 科学研究への応用

クロリソンダミン二ヨウ化物は、科学研究において幅広い用途があります。

化学: 有機合成や化学分析の試薬として使用されます。

生物学: この化合物は、ニコチン性アセチルコリン受容体とその神経伝達における役割に関する研究で使用されます。

医学: クロリソンダミン二ヨウ化物は、ニコチン依存症やその他の神経学的疾患の治療における潜在的な治療用途について調査されています。

科学的研究の応用

Chlorisondamine diiodide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and chemical analysis.

Biology: The compound is employed in studies involving nicotinic acetylcholine receptors and their role in neurotransmission.

Medicine: Chlorisondamine diiodide is investigated for its potential therapeutic applications in treating nicotine addiction and other neurological disorders.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control laboratories

作用機序

クロリソンダミン二ヨウ化物は、ニコチン性アセチルコリン受容体(nAChRs)を遮断することによって作用を発揮します。 これらの受容体と非共有結合性複合体を形成し、アセチルコリンの結合を阻害し、神経伝達を阻害します。 この遮断は、ニコチン誘発性ドーパミン放出およびニコチンの他の中枢作用の抑制をもたらします 。 この化合物はまた、神経節伝達にも影響を与え、自律神経反応の低下につながります .

類似化合物:

メカミラミン: 類似の神経節遮断特性を持つ別のニコチン性アセチルコリン受容体拮抗薬。

ヘキサメトニウム: ニコチン性アセチルコリン受容体も阻害する神経節遮断薬。

トリメタファン: 臨床現場で使用されている短時間作用型の神経節遮断薬.

クロリソンダミン二ヨウ化物の独自性: クロリソンダミン二ヨウ化物は、ニコチン性アセチルコリン受容体を長時間かつ不可逆的に遮断するという点で独特です。 他の類似化合物とは異なり、ニコチンの中枢作用のより持続的な阻害をもたらし、研究や潜在的な治療用途における貴重なツールとなっています .

生化学分析

Biochemical Properties

Chlorisondamine diiodide: is an exceptionally long-lasting nicotinic antagonist . It interacts with nicotinic acetylcholine receptors, blocking their function . This interaction is irreversible and can persist for several weeks .

Cellular Effects

The effects of Chlorisondamine diiodide on cells are primarily due to its action as a nicotinic receptor antagonist . By blocking these receptors, it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Chlorisondamine diiodide involves its binding to nicotinic acetylcholine receptors, leading to their blockade . This can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of Chlorisondamine diiodide in laboratory settings are long-lasting . Once it binds to the nicotinic acetylcholine receptors, the blockade can persist for several weeks .

準備方法

Synthetic Routes and Reaction Conditions: Chlorisondamine diiodide can be synthesized by reacting chlorisondamine with iodine in the presence of a suitable solvent. The reaction typically involves the use of organic solvents such as chloroform or acetone . The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the diiodide salt.

Industrial Production Methods: In an industrial setting, the production of chlorisondamine diiodide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: Chlorisondamine diiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to its corresponding amine derivatives.

Substitution: Chlorisondamine diiodide can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as thiols or amines are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of chlorisondamine, which can have different pharmacological properties .

類似化合物との比較

Mecamylamine: Another nicotinic acetylcholine receptor antagonist with similar ganglionic blocking properties.

Hexamethonium: A ganglion blocker that also inhibits nicotinic acetylcholine receptors.

Trimethaphan: A short-acting ganglion blocker used in clinical settings.

Uniqueness of Chlorisondamine Diiodide: Chlorisondamine diiodide is unique due to its long-lasting and irreversible blockade of nicotinic acetylcholine receptors. Unlike other similar compounds, it provides a more sustained inhibition of nicotine’s central actions, making it a valuable tool in research and potential therapeutic applications .

特性

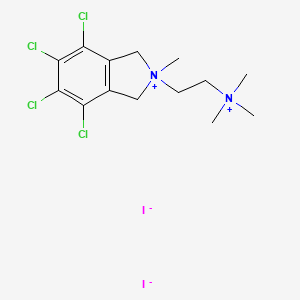

IUPAC Name |

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNVAOZHQUJJJQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582020 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96750-66-2, 69-27-2 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。